molecular formula C20H38N2 B1266062 2-Heptadecyl-1H-imidazole CAS No. 23328-87-2

2-Heptadecyl-1H-imidazole

Cat. No. B1266062
CAS RN: 23328-87-2
M. Wt: 306.5 g/mol
InChI Key: YTWBFUCJVWKCCK-UHFFFAOYSA-N
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Description

2-Heptadecyl-1H-imidazole (2-HDI) is a heterocyclic organic compound that has been widely studied due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a cyclic organic compound with a seven-membered ring structure, consisting of two carbon atoms, two nitrogen atoms, and three hydrogen atoms. 2-HDI is an important intermediate in the synthesis of many drugs, and has been used in the synthesis of antifungal agents, anti-inflammatory agents, and antibiotics.

Scientific Research Applications

Corrosion Inhibition

2-Heptadecyl-1H-imidazole and its derivatives have been widely studied for their corrosion inhibition properties. A study by Wahyuningrum et al. (2008) highlighted the effectiveness of imidazoline derivatives as corrosion inhibitors, particularly in oilfield mining to minimize carbon dioxide-induced corrosion. These compounds demonstrated significant corrosion inhibition activities towards carbon steel in a saline environment, with some showing up to 39.59% efficiency at low concentrations (Wahyuningrum et al., 2008).

Surface Active Compound

Ruzic and Petrović (2002) discussed the importance of 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline as a surface-active compound. It is extensively used in lubricants, detergents, shampoos, softeners, and cosmetics. The study established the exact reaction pathway for obtaining this compound, providing insight into its broad industrial applications (Ruzic & Petrović, 2002).

Inhibitor for Steel Corrosion in Acidic Environments

Solomon et al. (2020) synthesized an imidazoline-based inhibitor to study its effects on the corrosion of low carbon steel in acidic environments. The study found that this inhibitor displayed mixed-type behavior and was fairly effective in inhibiting corrosion (Solomon et al., 2020).

Chiral Molecular Assemblies

Yuan and Liu (2003) synthesized a novel amphiphilic compound, 2-(heptadecyl) naphtha[2,3]imidazole, and investigated its coordination with silver ions. They discovered that the coordination led to the formation of chiral molecular assemblies from an achiral molecule, which has implications for the development of new materials with specific optical properties (Yuan & Liu, 2003).

Corrosion Inhibition in Oil Wells

Migahed et al. (2017) studied the corrosion inhibition behavior of synthesized imidazolium ionic liquids for carbon steel in deep oil wells. The study indicated that these compounds formed a protective film on carbon steel surfaces and were effective as corrosion inhibitors in oil well formation water (Migahed et al., 2017).

Safety and Hazards

While specific safety and hazards data for 2-Heptadecyl-1H-imidazole is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical substances .

Future Directions

Given the importance of imidazoles in various applications, future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This could lead to the discovery of new functional molecules with potential applications in various fields.

Biochemical Analysis

Biochemical Properties

2-Heptadecyl-1H-imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, this compound can bind to membrane proteins, altering their function and affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function . In normal cells, the compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. It can also interact with nuclear receptors, leading to changes in gene expression. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At high doses, this compound can be toxic, causing adverse effects such as liver damage and oxidative stress . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites in the cell . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-heptadecyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h18-19H,2-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWBFUCJVWKCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066878
Record name 1H-Imidazole, 2-heptadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23328-87-2
Record name 2-Heptadecylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-heptadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328872
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Record name 1H-Imidazole, 2-heptadecyl-
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Record name 1H-Imidazole, 2-heptadecyl-
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Record name 2-heptadecyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [] 2-Heptadecylimidazole is a key component in a novel stationery masterbatch material. This material, designed to improve stationery properties, also incorporates polyethylene, ABS resins, polyethylene glycol, glass beads, polyethylene wax, dibutyl naphthalene sulfonate, methyl triacetoxy silane, and toner.

A: [] Research has explored the use of imidazole derivatives, including 2-Heptadecylimidazole (C17Z), as curing accelerants for epoxy adhesives in flexible copper clad laminates (FCCLs). While C17Z exhibited curing activity, 1-cyanoethyl-2-ethyl-4-methylimidazole (2E4MZ-CN) proved to be a superior accelerant in terms of curing reactivity and dynamic mechanical performance within the epoxy resin/4,4'-Diaminodiphenyl sulfone/carboxyl-terminated acrlonitrile-butadiene rubber system. This suggests that the specific substituents on the imidazole ring significantly impact its effectiveness as a curing accelerant.

A: [] Yes, 2-Heptadecylimidazole (1e) can act as a ligand to form complexes with metal ions. Specifically, it forms complexes with copper(II) ions, resulting in structures of the type CuL4X2, where L represents the 2-Heptadecylimidazole ligand and X represents an anion. Interestingly, these copper(II) complexes have been investigated for their ability to initiate the polymerization of acrylonitrile in dimethyl sulfoxide solutions. This highlights the potential of 2-Heptadecylimidazole and its metal complexes in polymer chemistry and material science.

A: [, ] Research indicates that 2-Heptadecylimidazole exhibits self-organization capabilities. In its protonated form, it can create an effective ion-conductive matrix, suggesting potential applications in electrochemical devices. Furthermore, 2-Heptadecylimidazole can self-assemble into nanostructures within polar organic solvents, driven by either coordination with metal ions or hydrogen bonding interactions. This self-assembly behavior opens up exciting possibilities for creating organized nanomaterials with tailored properties.

A: [] Yes, research has explored the formation of monolayers and multilayers of 2-Heptadecylimidazole and its silver complexes at interfaces. This area of study is crucial for understanding the compound's behavior in thin films, surface modifications, and potential applications in sensors and molecular electronics.

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